JWH-175-d11
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Overview
Description
JWH-175-d11 is a synthetic cannabinoid belonging to the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and was developed by the scientist John W. Huffman and his colleagues at Clemson University. This compound is closely related to JWH-018, a widely used cannabinoid designer drug, but with a deuterium-labeled methylene bridge instead of a ketone bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-175-d11 involves the reaction of 1-pentylindole with 1-naphthylmethyl chloride under basic conditions to form the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
JWH-175-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the indole or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
JWH-175-d11 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
JWH-175-d11 exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, in the central nervous system. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the compound’s psychoactive effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
JWH-018: A closely related compound with a ketone bridge instead of a methylene bridge.
JWH-176: Another synthetic cannabinoid with similar structure and effects.
JWH-184: A compound with a different substitution pattern on the naphthyl ring
Uniqueness
JWH-175-d11 is unique due to its deuterium-labeled methylene bridge, which provides distinct pharmacokinetic properties compared to its non-deuterated counterparts. This labeling can affect the compound’s metabolic stability and bioavailability, making it a valuable tool in pharmacological and toxicological studies .
Properties
CAS No. |
1794828-59-3 |
---|---|
Molecular Formula |
C24H25N |
Molecular Weight |
338.538 |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
InChI Key |
TYBRSILIYTUTSQ-IHULVLPZSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 |
Synonyms |
3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole; JWH 175-d11 |
Origin of Product |
United States |
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